(2-Amino-5-methoxyphenyl)(phenyl)methanone
Overview
Description
(2-Amino-5-methoxyphenyl)(phenyl)methanone is an organic compound with the molecular formula C14H13NO2 It is a derivative of benzophenone, where one of the phenyl rings is substituted with an amino group at the 2-position and a methoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-methoxyphenyl)(phenyl)methanone typically involves the reaction of 2-amino-5-methoxybenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts acylation mechanism, where the benzoyl chloride reacts with benzene to form the desired ketone product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-methoxyphenyl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro derivatives such as (2-nitro-5-methoxyphenyl)(phenyl)methanone.
Reduction: Alcohol derivatives such as (2-amino-5-methoxyphenyl)(phenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Amino-5-methoxyphenyl)(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Mechanism of Action
The mechanism of action of (2-Amino-5-methoxyphenyl)(phenyl)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2-Amino-5-chlorophenyl)(phenyl)methanone: Similar structure but with a chlorine substituent instead of a methoxy group.
(2-Amino-5-nitrophenyl)(phenyl)methanone: Similar structure but with a nitro substituent instead of a methoxy group.
(2-Amino-5-fluorophenyl)(phenyl)methanone: Similar structure but with a fluorine substituent instead of a methoxy group.
Uniqueness
(2-Amino-5-methoxyphenyl)(phenyl)methanone is unique due to the presence of both an amino and a methoxy group on the benzophenone scaffold. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
(2-amino-5-methoxyphenyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-11-7-8-13(15)12(9-11)14(16)10-5-3-2-4-6-10/h2-9H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDOBSYQTBSUQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17549-79-0 | |
Record name | 2-benzoyl-4-methoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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